N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-2-21-16-17-13(11-7-4-3-5-8-11)15(22-16)18-14(19)12-9-6-10-20-12/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGZFUIOSWHMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized to achieve high yields, and the final compounds are isolated through crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of microwave reactors can be scaled up, and the reaction conditions can be optimized for industrial applications to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, thiazolidine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activities. In particular, compounds similar to N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cells. Studies have shown that modifications at specific positions on the thiazole ring can lead to improved potency against these cancer types .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
Cancer Therapy
The anticancer properties suggest that this compound could be developed into a therapeutic agent for treating various malignancies. Ongoing research is focused on optimizing its structure to enhance selectivity and reduce toxicity.
Antimicrobial Treatments
The antimicrobial potential positions this compound as a candidate for developing new antibiotics, particularly against resistant bacterial strains.
Case Studies and Research Findings
Future Research Directions
Further studies are required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Research should focus on:
- Optimization of Structure : Modifying the compound to improve efficacy and reduce side effects.
- In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety.
- Target Identification : Understanding the specific molecular targets involved in its action.
Mechanism of Action
The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-Based Carboxamides
- N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ): Replaces the furan with a nitrothiophene and introduces a 4-fluorophenyl group. The fluorine substituent may enhance metabolic stability and lipophilicity compared to the phenyl group in the target compound.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () :
Furan vs. Thiophene Carboxamides
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (Compound 2J, ) :
- Shares the furan-carboxamide-thiazole backbone but lacks the ethylthio and phenyl substituents.
- Exhibits a high melting point (265–268°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via nitro groups) .
- The absence of ethylthio may reduce steric hindrance and alter pharmacokinetics.
Physicochemical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Purity (%) | Molecular Formula |
|---|---|---|---|---|---|
| Target Compound | Thiazole | 2-Ethylthio, 4-phenyl, 5-furan | Not reported | Not reported | C₁₆H₁₅N₂O₂S₂ |
| 5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) | Thiazole | 5-Nitro, 2-furan | 265–268 | 75 | C₈H₅N₃O₄S |
| N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiazole | 3-Methoxy-4-(CF₃)phenyl, 5-nitrothiophene | Not reported | 42 | C₁₆H₁₀F₃N₃O₄S₂ |
| N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) | Thiazole | 4-Fluorophenyl, 5-methyl, 5-nitrothiophene | Not reported | Commercial | C₁₅H₁₀FN₃O₃S₂ |
Key Observations :
Biological Activity
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 264.31 g/mol. The structure includes a furan ring and an ethylthio group attached to the thiazole moiety, contributing to its unique chemical properties.
Biological Activities
1. Anticancer Activity
Research indicates that thiazole derivatives often exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NCI-H522 (Lung) | 0.06 | DHFR inhibition |
| Compound B | MCF7 (Breast) | 0.1 | Induction of apoptosis |
| Compound C | SK-OV-3 (Ovarian) | 2.5 | Cell cycle arrest |
These compounds typically act by inhibiting key enzymes involved in cancer progression or inducing apoptosis in cancer cells .
2. Antimicrobial Activity
Thiazole derivatives also demonstrate antimicrobial properties against a range of pathogens. For example:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Inhibition | 4.0 mM |
| S. aureus | Inhibition | 3.5 mM |
| A. niger | Moderate activity | 4.01 mM |
These results suggest that the presence of electron-withdrawing groups on the thiazole ring enhances antimicrobial activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of various thiazole derivatives, including this compound, in vitro against multiple cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity and selectivity towards cancer cells, with some derivatives showing IC50 values lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another study performed antimicrobial screening on a series of thiazole-based compounds, including the target compound. The findings revealed that compounds with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential for developing new antimicrobial agents from thiazole derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Many thiazole derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
- Cytotoxicity Induction: The compound may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling pathways involved in cell survival .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1.2–1.5 equivalents of furan-2-carboxylic acid) to drive coupling reactions to completion .
Basic: Which analytical techniques are essential for confirming the structural identity of this compound?
Answer:
A combination of spectroscopic and spectrometric methods is required:
- NMR Spectroscopy :
- ¹H NMR : Confirm substituent integration (e.g., ethylthio protons at δ 1.2–1.4 ppm for CH₃ and δ 2.8–3.1 ppm for SCH₂) .
- ¹³C NMR : Identify carbonyl signals (e.g., thiazole C=O at δ 165–170 ppm, furan carboxamide C=O at δ 160–165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns (e.g., torsional angles between thiazole and furan moieties) .
Advanced: How do non-covalent interactions in the crystal lattice affect the compound’s stability and solubility?
Answer:
Crystallographic studies reveal:
- Hydrogen Bonding : Strong N–H⋯O interactions between the carboxamide and solvent molecules (e.g., DMF) stabilize the lattice, reducing hygroscopicity .
- π-π Stacking : Aromatic interactions between phenyl and furan rings (centroid distances ~3.8 Å) enhance thermal stability but may reduce aqueous solubility .
- Solvent Co-crystallization : DMF inclusion creates a ternary hydrogen-bonded network, which can be disrupted by polar aprotic solvents (e.g., acetone) during recrystallization to modify solubility .
Table 1 : Key Crystallographic Parameters (from analogous compounds)
| Parameter | Value |
|---|---|
| Space Group | P1 (triclinic) |
| Unit Cell Volume | 1063.86 ų |
| π-π Stacking Distance | 3.8378 Å |
| H-bond Donor-Acceptor | N–H⋯O (2.8–3.0 Å) |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore antimicrobial potential?
Answer:
Methodology :
- Analog Synthesis : Vary substituents on the phenyl (e.g., electron-withdrawing groups) or furan (e.g., nitro or halogen substitutions) to modulate lipophilicity and electronic effects .
- Bioassays :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Cytotoxicity : Assess selectivity via mammalian cell lines (e.g., HEK-293) using MTT assays .
- Data Analysis : Correlate logP values (HPLC-derived) with activity to identify optimal hydrophobicity ranges.
Key Finding (from Analogues) :
Nitro-substituted furan derivatives (e.g., 5-nitro-furan-2-carboxamide) show enhanced Gram-positive activity (MIC 2–4 µg/mL) but increased cytotoxicity .
Advanced: What computational strategies predict target binding modes and pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus FabI enzyme). Focus on hydrogen bonding with catalytic residues (e.g., Tyr156) and hydrophobic packing with the substrate pocket .
- ADMET Prediction :
- SwissADME : Estimate bioavailability (Lipinski’s Rule compliance) and P-glycoprotein substrate potential.
- Proto-II : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the ethylthio group) .
Example : Docking scores (<-8.0 kcal/mol) suggest strong FabI inhibition, but in vitro validation is required to confirm .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Answer:
Case Study : Discrepancy between NMR and HRMS data.
- Scenario : Observed [M+H]⁺ matches theory, but ¹H NMR shows unexpected splitting.
- Resolution Steps :
- Repeat Analysis : Confirm purity via HPLC (>95%).
- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (Gaussian 09, B3LYP/6-31G*) to identify conformational isomers .
Example : A twisted thiazole-furan dihedral (78.5°) observed in crystallography may explain anomalous NOE correlations in NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
